6-(Piperidin-2-yl)quinoline
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Overview
Description
6-(Piperidin-2-yl)quinoline is a heterocyclic compound that features a quinoline ring fused with a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-2-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminobenzaldehyde with piperidine in the presence of an acid catalyst, followed by cyclization to form the quinoline ring . Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce the piperidine moiety onto a pre-formed quinoline scaffold .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-(Piperidin-2-yl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Tetrahydroquinolines.
Substitution: Substituted quinolines with various functional groups.
Scientific Research Applications
6-(Piperidin-2-yl)quinoline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-(Piperidin-2-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in medicinal chemistry.
Quinoline: A bicyclic compound with a benzene ring fused to a pyridine ring, known for its antimalarial properties.
Piperine: An alkaloid found in black pepper, known for its bioactive properties.
Uniqueness of 6-(Piperidin-2-yl)quinoline: this compound is unique due to its combined structural features of both piperidine and quinoline, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and application.
Properties
Molecular Formula |
C14H16N2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
6-piperidin-2-ylquinoline |
InChI |
InChI=1S/C14H16N2/c1-2-8-15-13(5-1)12-6-7-14-11(10-12)4-3-9-16-14/h3-4,6-7,9-10,13,15H,1-2,5,8H2 |
InChI Key |
AAWXBYCRTQAXIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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